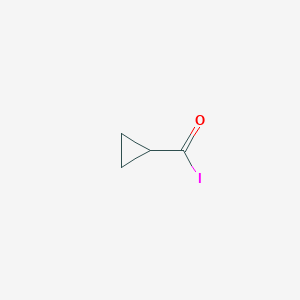

Cyclopropanecarbonyl iodide

CAS No.: 79929-34-3

Cat. No.: VC19330081

Molecular Formula: C4H5IO

Molecular Weight: 195.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79929-34-3 |

|---|---|

| Molecular Formula | C4H5IO |

| Molecular Weight | 195.99 g/mol |

| IUPAC Name | cyclopropanecarbonyl iodide |

| Standard InChI | InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2 |

| Standard InChI Key | VLDNBNFNOHDMHH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)I |

Introduction

Structural and Physicochemical Properties

Cyclopropanecarbonyl iodide is characterized by a cyclopropane ring fused to a carbonyl iodide group, conferring both steric strain and electrophilic reactivity. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Cyclopropanecarbonyl Iodide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.986 g/mol |

| Exact Mass | 195.939 Da |

| PSA (Polar Surface Area) | 17.07 Ų |

| LogP (Partition Coefficient) | 1.358 |

The compound’s infrared (IR) spectrum reveals characteristic absorptions for the carbonyl group () and C-I stretching () . Nuclear magnetic resonance (NMR) data further elucidate its structure: NMR displays signals for cyclopropane protons as multiplet peaks between – ppm, while the carbonyl-adjacent proton resonates as a triplet at ppm .

Synthetic Methodologies

Traditional Batch Synthesis

The seminal synthesis by Hoffmann and Haase (1981) involves the iodination of cyclopropanecarbonyl chloride using hydrogen iodide (HI) under anhydrous conditions . This method yields cyclopropanecarbonyl iodide in ~82% purity, with subsequent purification via fractional distillation. While effective for small-scale production, limitations in scalability and reagent handling have driven the development of alternative approaches.

Continuous-Flow Synthesis

A breakthrough in scalable synthesis was achieved using continuous-flow chemistry, as demonstrated by recent work utilizing Amberlyst-35 resin catalysis . In this system, 2-hydroxycyclobutanones react with aryl thiols in a packed-bed reactor, undergoing acid-catalyzed ring contraction to form cyclopropanecarbonyl derivatives (Figure 1). Key advantages include:

-

Mild Conditions: Reactions proceed at ambient temperature, avoiding thermal degradation.

-

Catalyst Reusability: Amberlyst-35 retains activity over 10 cycles, reducing waste.

-

High Yields: Isolated yields exceed 90% for electron-rich thiol substrates .

Figure 1: Continuous-Flow Synthesis Mechanism

-

Nucleophilic addition of thiol to 2-hydroxycyclobutanone forms diol intermediate I.

-

Acid-catalyzed dehydration generates carbocation II.

-

Ring contraction yields protonated carbaldehyde III, which deprotonates to the final product .

Reactivity and Derivative Formation

Cyclopropanecarbonyl iodide’s reactivity stems from its strained cyclopropane ring and electrophilic carbonyl iodide group. Notable transformations include:

Oxidation Reactions

Controlled oxidation with hydrogen peroxide or iodine/potassium hydroxide produces sulfoxides, sulfones, and carboxylic acids. For example:

Epoxidation

Corey–Chaykovsky epoxidation with trimethylsulfoxonium iodide and NaH in DMSO produces oxirane derivatives (e.g., 8) in 92% yield, demonstrating utility in heterocycle synthesis .

Applications in Pharmaceutical and Materials Chemistry

Bioactive Molecule Synthesis

Cyclopropanecarbonyl iodide serves as a precursor to anticancer agents such as irofulven, where its strained ring enhances DNA alkylation efficacy . Derivatives like 2-(1-(phenylthio)cyclopropyl)oxirane exhibit antitumor activity by inhibiting topoisomerase II .

Polymer and Material Science

The compound’s ability to undergo radical-initiated ring-opening polymerization enables the synthesis of poly(cyclopropane) materials with tunable thermal stability. Copolymers incorporating styrene show glass transition temperatures () up to 145°C, suitable for high-performance plastics .

Future Directions and Challenges

Catalytic Asymmetric Synthesis

Current methods produce racemic mixtures. Developing chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective synthesis for pharmaceutical applications.

Green Chemistry Innovations

Replacing iodinated reagents with electrochemical iodination or biorenewable catalysts may reduce environmental impact. Recent successes in photoredox-catalyzed C–I bond formation suggest promising avenues .

Computational Modeling

Density functional theory (DFT) studies of ring-strain energetics () could optimize reaction pathways and predict novel derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume